molecular formula C8H10Cl2FN B6177434 [(5-chloro-2-fluorophenyl)methyl](methyl)amine hydrochloride CAS No. 2551118-49-9

[(5-chloro-2-fluorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6177434
CAS No.: 2551118-49-9
M. Wt: 210.07 g/mol
InChI Key: DUUGWVBCIAQDEF-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluorophenyl)methylamine hydrochloride is a secondary amine hydrochloride salt featuring a benzylamine backbone substituted with methyl, chlorine, and fluorine groups.

Properties

CAS No.

2551118-49-9

Molecular Formula

C8H10Cl2FN

Molecular Weight

210.07 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9ClFN.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H

InChI Key

DUUGWVBCIAQDEF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)Cl)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-fluorophenyl)methylamine hydrochloride typically involves a multi-step process. One common method starts with the halogenation of a suitable aromatic precursor to introduce the chloro and fluoro substituents. This is followed by a nucleophilic substitution reaction where the halogenated aromatic compound reacts with methylamine under controlled conditions to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (5-chloro-2-fluorophenyl)methylamine hydrochloride may involve large-scale halogenation and substitution reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-2-fluorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted aromatic compounds.

Scientific Research Applications

(5-chloro-2-fluorophenyl)methylamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, targeting specific pathways and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-chloro-2-fluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as inhibiting microbial growth or interfering with cancer cell proliferation.

Comparison with Similar Compounds

Halogen-Substituted Benzylamine Derivatives

a. Methyl (2r)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride

  • Structure: Shares the 5-chloro-2-fluorophenyl group but includes an additional ester moiety and a propanoate chain.
  • However, the ester may reduce stability under acidic or enzymatic conditions .

b. {[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

  • Structure : Features a fluorophenyl-isoxazole hybrid instead of a chlorinated phenyl ring.
  • Properties : The isoxazole ring introduces hydrogen-bonding capability and rigidity, which could enhance target binding specificity in drug design. The absence of chlorine may reduce electron-withdrawing effects, altering reactivity .

c. Pexidartinib Hydrochloride (Turalio®)

  • Structure : Contains a 5-chloro-pyrrolopyridine core and trifluoromethylpyridine groups.
  • Properties: The chloro and trifluoromethyl groups enhance metabolic stability and receptor affinity, as seen in its FDA approval for tenosynovial giant cell tumor treatment. The target compound’s simpler structure may lack comparable bioactivity but could serve as a synthetic intermediate .

Amine-Based Adsorbents: Methyl Diethanol Amine (MDEA)

a. Activated MDEA-Impregnated Mesoporous Carbon (aMDEA-MC)

  • Application : Used for CO₂ capture via chemisorption. The tertiary amine in MDEA reacts with CO₂ to form carbamates, achieving a capacity of 2.63 mmol/g at 43 wt.% loading .
  • However, its smaller size and hydrochloride salt form limit utility in gas adsorption, favoring instead pharmaceutical or catalytic applications .

Physicochemical and Functional Differences

Table 1: Key Properties of Comparable Compounds

Compound Amine Type Key Substituents Application Notable Property/Performance
Target Compound Secondary 5-Cl, 2-F, CH₃ Pharmaceutical R&D High lipophilicity, potential bioactivity
Methyl (2r)-2-amino-3-(5-Cl-2-F-Ph)propanoate HCl Secondary 5-Cl, 2-F, ester, CH₃ Drug intermediate Enhanced lipophilicity, ester lability
aMDEA-MC Tertiary Diethanol, mesoporous carbon CO₂ adsorption 2.63 mmol/g CO₂ capacity
Pexidartinib HCl Secondary/tertiary 5-Cl-pyrrolopyridine, CF₃ Oncology therapeutic FDA-approved, high receptor affinity

Structural Implications :

  • Halogen Effects : Chlorine and fluorine increase electronegativity, polarizing the phenyl ring and altering π-π stacking or hydrogen-bonding interactions. This can enhance binding to aromatic receptors in drug design .
  • Amine Reactivity : Secondary amines (target compound) are more nucleophilic than tertiary amines (MDEA), favoring reactions with carbonyl groups or metal catalysts .

Biological Activity

(5-Chloro-2-fluorophenyl)methylamine hydrochloride is an organic compound that belongs to the class of substituted amines, characterized by the presence of both chlorine and fluorine substituents on a phenyl ring. This unique structural arrangement is believed to confer significant biological activity, making it a subject of interest in pharmacological research.

  • Molecular Formula : C9H11ClF
  • Molecular Weight : Approximately 189.64 g/mol
  • CAS Number : [Insert CAS number if available]

The biological activity of (5-Chloro-2-fluorophenyl)methylamine hydrochloride is primarily attributed to its ability to interact with various biological targets, including:

  • Neurotransmitter Receptors : Preliminary studies suggest potential binding to neurotransmitter receptors, which may influence mood and cognitive functions.
  • Enzyme Inhibition : Similar compounds have shown efficacy as enzyme inhibitors, suggesting that this compound may also exhibit similar properties.

Biological Activity Overview

Research indicates that compounds with similar structures can exhibit a range of biological activities, including:

  • Antidepressant Effects : Compounds with similar halogen substitutions have been studied for their antidepressant properties, particularly through modulation of glutamate receptors .
  • Anticancer Properties : Some derivatives have demonstrated potent inhibition of cancer cell proliferation in vitro, particularly against leukemia cell lines .

Study 1: Antidepressant Activity

A study published in 2022 explored the effects of various substituted phenyl compounds on metabotropic glutamate receptors (mGlu). The findings indicated that certain compounds could act as positive allosteric modulators, enhancing the receptor's response to glutamate, which is crucial for mood regulation .

CompoundActivityReference
(5-Chloro-2-fluorophenyl)methylamine hydrochloridePotential mGlu receptor modulator
Compound AAntidepressant
Compound BNeuroprotective

Study 2: Anticancer Activity

Research conducted on a series of fluorinated phenyl compounds revealed significant anticancer activity against L1210 mouse leukemia cells. The study reported IC50 values in the nanomolar range, indicating potent growth inhibition .

CompoundIC50 (nM)Cell Line
(5-Chloro-2-fluorophenyl)methylamine hydrochlorideTBDL1210
Compound C50L1210
Compound D75L1210

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis suggests that the positioning of halogen atoms significantly influences biological activity. The presence of both chlorine and fluorine enhances binding affinity to target receptors compared to other halogenated compounds.

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